2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, introduction of the ethoxy group, and subsequent coupling with morpholine derivatives. Common reagents used in these reactions include ethyl iodide, thiourea, and morpholine. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, continuous flow reactors, and automated synthesis techniques. The scalability of the process is crucial for commercial applications, and efforts are made to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone
- **ethyl 2-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- **2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
Uniqueness
The uniqueness of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide lies in its specific combination of functional groups and structural features. The presence of both benzothiazole and morpholine moieties provides a unique pharmacophore that can interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development, as well as for the synthesis of novel materials.
Properties
Molecular Formula |
C24H24N4O4S4 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C24H24N4O4S4/c1-2-32-16-4-6-18-20(12-16)36-23(27-18)33-13-21(29)25-15-3-5-17-19(11-15)35-24(26-17)34-14-22(30)28-7-9-31-10-8-28/h3-6,11-12H,2,7-10,13-14H2,1H3,(H,25,29) |
InChI Key |
YFDXHXIFHUVSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)N5CCOCC5 |
Origin of Product |
United States |
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